REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)[CH2:15][CH2:14]1
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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FC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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26 g
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a cylindrical quartz tube were placed
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in DCM
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Type
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WASH
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Details
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The solution was washed twice with water
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase was dried over anhydrous Na2SO4
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.65 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |